molecular formula C8H18ClNO2 B3159859 Ethyl 3-amino-4-methylpentanoate hydrochloride CAS No. 864871-50-1

Ethyl 3-amino-4-methylpentanoate hydrochloride

Cat. No.: B3159859
CAS No.: 864871-50-1
M. Wt: 195.69 g/mol
InChI Key: JHAWFIWKNHMVGB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methylpentanoate hydrochloride (CAS: 864871-50-1) is a primary amine hydrochloride salt with the molecular formula C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol . Structurally, it features a branched pentanoate backbone with an ethyl ester group, a methyl substituent at the 4-position, and a protonated amino group at the 3-position. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate.

Properties

IUPAC Name

ethyl 3-amino-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)5-7(9)6(2)3;/h6-7H,4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAWFIWKNHMVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80914-30-3
Record name Ethyl 3-amino-4-methylpentanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-amino-4-methylpentanoate hydrochloride can be synthesized through a multi-step process involving the esterification of 3-amino-4-methylpentanoic acid with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-4-methylpentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-amino-4-methylpentanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Key Structural and Molecular Differences

The following table summarizes critical distinctions between Ethyl 3-amino-4-methylpentanoate hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications/Notes
This compound C₈H₁₈ClNO₂ 195.69 Branched pentanoate chain, methyl at C4 Organic synthesis intermediate
Ethyl 3-amino-5-methylhexanoate hydrochloride C₉H₂₀ClNO₂ 209.71 Extended hexanoate chain, methyl at C5 Increased lipophilicity; potential drug precursor
Ethyl 3-aminoheptanoate hydrochloride C₉H₂₀ClNO₂ 209.71 Linear heptanoate chain, no branching Enhanced solubility in non-polar solvents
Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride C₁₂H₁₈ClNO₂ 243.73 Aromatic phenyl group, aminomethyl substituent Pharmacophore for CNS-targeting drugs
Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride C₁₇H₂₇ClNO₄ 344.86 Complex aryl substituents (isobutoxy, methoxy) Specialized intermediates in antiviral agents

Physicochemical and Functional Comparisons

  • Chain Length and Branching: this compound’s shorter, branched chain contrasts with Ethyl 3-amino-5-methylhexanoate hydrochloride’s extended hexanoate backbone. The latter’s higher molecular weight (209.71 vs. 195.69 g/mol) may enhance membrane permeability in drug delivery systems .
  • Aromatic vs. Aliphatic Derivatives: Compounds like Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride introduce aromaticity, which significantly alters electronic properties and binding affinity to biological targets (e.g., receptors or enzymes) .
  • Substituent Effects: The presence of methoxy or isobutoxy groups in Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride increases steric hindrance and metabolic stability, making it suitable for prolonged-action pharmaceuticals .

Research and Industrial Relevance

This compound’s discontinued commercial status highlights the need for alternative synthetic routes or substitutes. Meanwhile, its aromatic analogs (e.g., Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride) are gaining traction in neuroscience research due to their structural similarity to neurotransmitters .

Biological Activity

Ethyl 3-amino-4-methylpentanoate hydrochloride (also known as EMMPH) is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H17ClN2O2C_8H_{17}ClN_2O_2 and is characterized by an ethyl ester group, an amino group, and a methyl group attached to a pentanoate backbone. Its structure can be represented as follows:

Ethyl 3 amino 4 methylpentanoate C8H17NO2\text{Ethyl 3 amino 4 methylpentanoate }\quad \text{C}_8\text{H}_{17}\text{NO}_2

This compound exhibits properties that make it a candidate for modulating neurotransmitter release, particularly through interactions with synaptic vesicle proteins, which influence neuronal activity.

The biological activity of EMMPH is primarily attributed to its ability to modulate neurotransmitter release. It is believed to interact with synaptic vesicles, enhancing or inhibiting the release of neurotransmitters such as glutamate and GABA (gamma-aminobutyric acid). This modulation can lead to various pharmacological effects, including:

  • Anticonvulsant Properties : EMMPH has shown potential in the treatment of epilepsy by stabilizing neuronal excitability.
  • Neuroprotective Effects : By influencing neurotransmitter dynamics, it may protect against neurodegenerative conditions.

Antitumor Activity

A study investigated the synthesis of amino acid ester derivatives similar to EMMPH and their antitumor activity against various cancer cell lines. Although the primary focus was on other derivatives, it provided insights into how structural analogs could exhibit significant inhibitory effects on cancer cell proliferation .

Compound Cell Line IC50 (µM) Activity
EMMPHHL-60Not directly testedPotentially active
FluorouracilBEL-74020.5Standard control

Neurotransmitter Modulation

In vitro studies have demonstrated that EMMPH can modulate glutamate release in neuronal cultures. This property suggests its potential utility in treating disorders characterized by glutamatergic dysregulation, such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of EMMPH, it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
Ethyl 2-(aminomethyl)-3-ethylpentanoateC8H17NO2Different substitution pattern affecting its activity
Ethyl 3-amino-3-(4-ethoxyphenyl)propanoateC13H17NO2Contains an aromatic ring, altering biological interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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